molecular formula C17H12N2O4 B11530444 Quinolin-8-yl 4-methyl-3-nitrobenzoate

Quinolin-8-yl 4-methyl-3-nitrobenzoate

Cat. No.: B11530444
M. Wt: 308.29 g/mol
InChI Key: ZMVIFAYLQHCCHY-UHFFFAOYSA-N
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Description

Quinolin-8-yl 4-methyl-3-nitrobenzoate is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring system attached to a 4-methyl-3-nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-yl 4-methyl-3-nitrobenzoate typically involves the esterification of 8-hydroxyquinoline with 4-methyl-3-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete esterification.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 4-methyl-3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

    Substitution: Nitrating agents like nitric acid, halogenating agents like bromine.

Major Products Formed

    Reduction: 8-Quinolinyl 4-methyl-3-aminobenzoate.

    Hydrolysis: 8-Hydroxyquinoline and 4-methyl-3-nitrobenzoic acid.

    Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

Quinolin-8-yl 4-methyl-3-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline moiety.

    Medicine: Explored for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Quinolin-8-yl 4-methyl-3-nitrobenzoate is largely dependent on its interaction with biological targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to potential antimicrobial or anticancer effects. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-8-yl 4-methyl-3-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

    8-Hydroxyquinoline: Lacks the 4-methyl-3-nitrobenzoate moiety.

    4-Methyl-3-nitrobenzoic acid: Lacks the quinoline ring system.

Uniqueness

Quinolin-8-yl 4-methyl-3-nitrobenzoate is unique due to the combination of the quinoline ring system and the 4-methyl-3-nitrobenzoate moiety. This combination imparts specific chemical and biological properties that are not present in the individual components or other similar compounds.

Properties

Molecular Formula

C17H12N2O4

Molecular Weight

308.29 g/mol

IUPAC Name

quinolin-8-yl 4-methyl-3-nitrobenzoate

InChI

InChI=1S/C17H12N2O4/c1-11-7-8-13(10-14(11)19(21)22)17(20)23-15-6-2-4-12-5-3-9-18-16(12)15/h2-10H,1H3

InChI Key

ZMVIFAYLQHCCHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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